
1,3-Dimethyl-8-(2-oxopropylsulfanyl)-7-prop-2-enylpurine-2,6-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Dimethyl-8-(2-oxopropylsulfanyl)-7-prop-2-enylpurine-2,6-dione, also known as Apremilast, is a small molecule inhibitor of phosphodiesterase 4 (PDE4). It is a novel drug that has been approved for the treatment of psoriatic arthritis and moderate to severe plaque psoriasis. Apremilast has been shown to be effective in reducing inflammation and improving symptoms associated with these conditions.
Wissenschaftliche Forschungsanwendungen
Chemical Structure Analysis and Sensing Applications
1,8-Oxybis(ethyleneoxyethyleneoxy)anthracene-9,10-dione, a compound related to the specified chemical through its structural complexity, showcases how carbonyl and ether functionalities can be integrated for ion encapsulation and sensing. This compound's ability to encapsulate hydronium ions and exhibit intense luminescence upon interaction with common oxoacids highlights the potential of such structures in the development of luminescent sensors responsive to environmental changes. The intense luminescence observed with complexation indicates the compound's utility in detecting and quantifying specific ions or molecules in various settings, from environmental monitoring to diagnostic applications (Young, Quiring, & Sykes, 1997).
Catalytic and Synthetic Chemistry Applications
The preparation of sulfur-transfer agents, such as 2-(2-cyanoethyl)sulfanyl-1H-isoindole-1,3-(2H)-dione, showcases the versatility of sulfur-containing compounds in synthetic chemistry. These agents facilitate the introduction of sulfur functionalities into organic molecules, playing a crucial role in the synthesis of pharmaceuticals, agrochemicals, and materials science. The ability to efficiently generate these compounds from readily available starting materials underscores the importance of sulfur chemistry in advancing synthetic methodologies and discovering new chemical entities (Klose, Reese, & Song, 1997).
Eigenschaften
IUPAC Name |
1,3-dimethyl-8-(2-oxopropylsulfanyl)-7-prop-2-enylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O3S/c1-5-6-17-9-10(14-12(17)21-7-8(2)18)15(3)13(20)16(4)11(9)19/h5H,1,6-7H2,2-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNOHPCDEPYDNOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CSC1=NC2=C(N1CC=C)C(=O)N(C(=O)N2C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

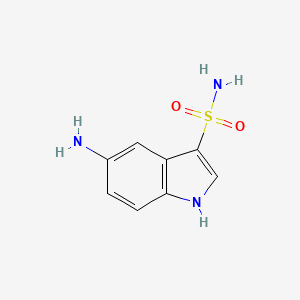
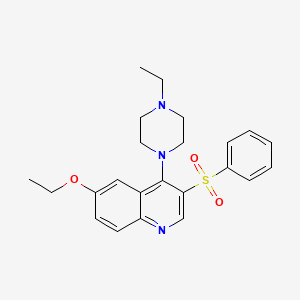
![N-[(4-Morpholin-4-ylthian-4-yl)methyl]-N'-[4-(trifluoromethoxy)phenyl]oxamide](/img/structure/B2441310.png)


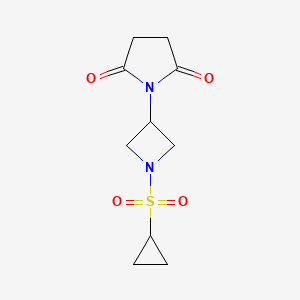


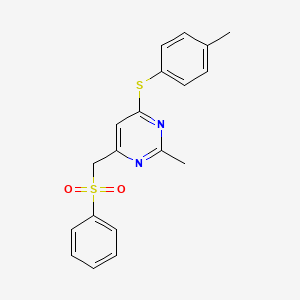
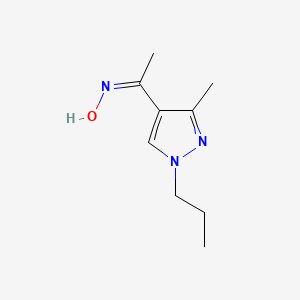
![2-[(2-Fluorophenyl)methyl]-2-methylpyrrolidine hydrochloride](/img/structure/B2441321.png)

![1-[(2-Fluorophenyl)methyl]-6-methoxy-3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one](/img/structure/B2441324.png)
![1-[(4-fluorophenyl)methyl]-4-{1-[(2-methylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one](/img/structure/B2441327.png)